Enantiomer-Specific Application: (S)-Enantiomer Required for Lirequinil, (R)-Enantiomer Enables Distinct Chiral Space
The (S)-3-ethoxypyrrolidine enantiomer (CAS 143943-75-3) is a defined intermediate in patented synthetic routes to Lirequinil (CAS 143943-73-1), a Roche non-benzodiazepine sleep inducer acting as a partial agonist at the GABAA benzodiazepine site [1]. In this convergent synthesis, (S)-3-ethoxypyrrolidine is condensed with a carboxylic acid or acyl chloride intermediate to form the final drug substance; use of the (R)-enantiomer would generate a diastereomeric product of unknown pharmacology [1]. For medicinal chemists exploring the opposite chiral series or seeking to characterize enantiomeric impurity profiles, procurement of the defined (R)-enantiomer is therefore obligatory.
| Evidence Dimension | Stereochemical requirement in a documented pharmaceutical synthesis |
|---|---|
| Target Compound Data | (R)-3-ethoxypyrrolidine (CAS 651341-51-4) – not used in Lirequinil synthesis; represents the opposite enantiomer |
| Comparator Or Baseline | (S)-3-ethoxypyrrolidine (CAS 143943-75-3) – defined intermediate in the synthesis of Lirequinil |
| Quantified Difference | Binary differentiation: the (S)-enantiomer is structurally required for Lirequinil; the (R)-enantiomer cannot substitute without complete loss of stereochemical fidelity |
| Conditions | Synthetic route: Pd-catalyzed carbonylation/condensation with benzoquinolizine intermediates (Patent EP 0496274, Tetrahedron Lett. 1995, 36, 2745) |
Why This Matters
Procurement of the correct enantiomer dictates success of a chiral synthesis; confusion between (R) and (S) forms leads to failed reactions or pharmacologically irrelevant products.
- [1] Spurr, P.R. An expedient route to the tricyclic pyridone derivative Ro 41-3696, a novel non-benzodiazepine sleep inducer. Tetrahedron Lett. 1995, 36, 2745. Drug Synthesis Database, Yaozh.com. View Source
